

Spectroscopic Analysis of Tert-butyl 4-chloropiperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-chloropiperidine-1-carboxylate*

Cat. No.: *B136478*

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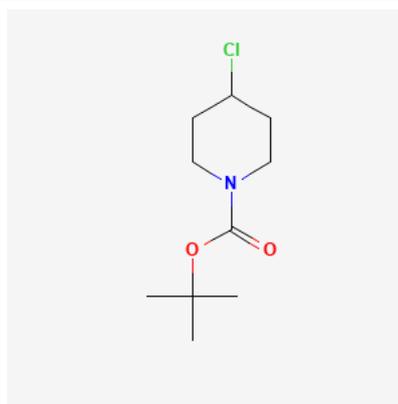
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 4-chloropiperidine-1-carboxylate** (CAS No: 154874-94-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible experimental spectra, this document presents a summary of predicted and typical spectroscopic values based on the compound's structure and known data for its constituent functional groups. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Profile

Property	Value
Chemical Name	tert-butyl 4-chloropiperidine-1-carboxylate
Synonyms	N-Boc-4-chloropiperidine, 1-Boc-4-chloropiperidine
CAS Number	154874-94-9
Molecular Formula	C ₁₀ H ₁₈ ClNO ₂
Molecular Weight	219.71 g/mol

Structure



Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **tert-butyl 4-chloropiperidine-1-carboxylate**. These values are based on established chemical shift and frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 4.10 - 3.90	m	1H	H-4 (CH-Cl)
~ 3.70 - 3.50	m	2H	H-2e, H-6e (axial protons on piperidine ring)
~ 3.20 - 3.00	m	2H	H-2a, H-6a (equatorial protons on piperidine ring)
~ 2.00 - 1.80	m	2H	H-3e, H-5e (axial protons on piperidine ring)
~ 1.70 - 1.50	m	2H	H-3a, H-5a (equatorial protons on piperidine ring)
1.47	s	9H	-C(CH ₃) ₃ (Boc group)

Note: The chemical shifts for the piperidine ring protons are expected to be complex due to conformational heterogeneity and spin-spin coupling. The assignments for axial and equatorial protons are estimations.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 154.5	C=O (carbamate)
~ 79.5	-C(CH ₃) ₃ (quaternary carbon of Boc)
~ 58.0	C-4 (CH-Cl)
~ 43.0	C-2, C-6 (piperidine ring)
~ 34.0	C-3, C-5 (piperidine ring)
28.4	-C(CH ₃) ₃ (methyl carbons of Boc)

Table 3: Predicted IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
~ 2975, 2860	Strong	C-H stretching (alkane)
~ 1690	Strong	C=O stretching (carbamate)
~ 1450	Medium	C-H bending
~ 1250 - 1000	Strong	C-N stretching
~ 800 - 600	Strong	C-Cl stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value	Interpretation
219/221	Molecular ion peak (M ⁺) and M+2 peak due to ³⁵ Cl and ³⁷ Cl isotopes
163/165	Loss of isobutylene (-56) from the Boc group
118	Loss of the Boc group (-101)
57	tert-butyl cation, often the base peak

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **tert-butyl 4-chloropiperidine-1-carboxylate**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.

- Data Acquisition:
 - Acquire a ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This often requires a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ^1H NMR).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the KBr pellet.
 - Place the sample in the instrument and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

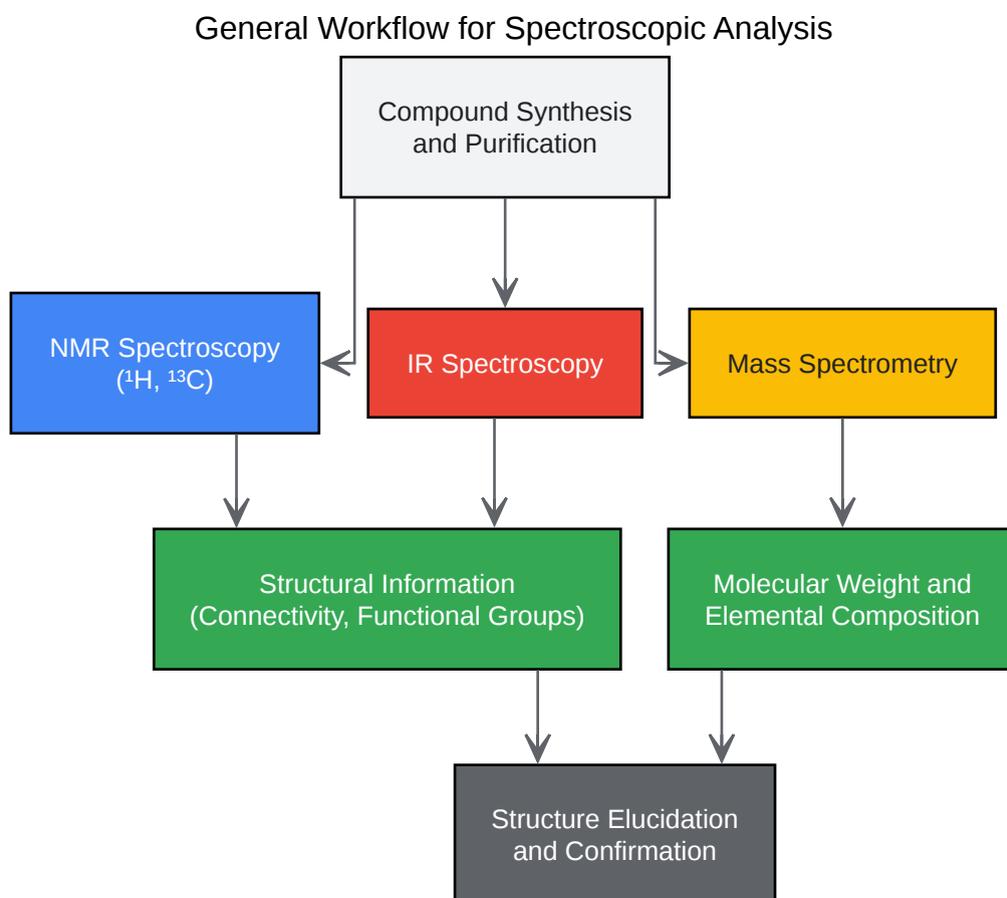
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

- Ionization Method:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography, and bombarded with high-energy electrons.
 - Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.
- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.



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Caption: A flowchart illustrating the logical progression of spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. For definitive characterization, experimental data should be obtained and analyzed.

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